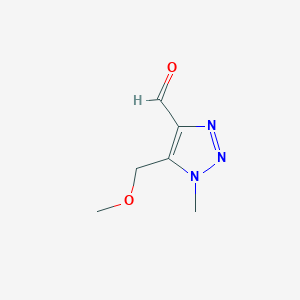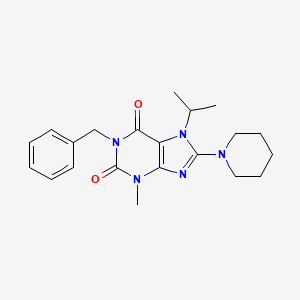
N-(biphenyl-4-ylmethyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(biphenyl-4-ylmethyl)glycine, also known as NBMG, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. NBMG is a glycine derivative that has shown promise in various studies, particularly in the fields of neuroscience and pharmacology.
Mecanismo De Acción
The mechanism of action of N-(biphenyl-4-ylmethyl)glycine is not fully understood, but it is thought to act on the glutamatergic system in the brain. It has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory. N-(biphenyl-4-ylmethyl)glycine also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which has anti-inflammatory effects.
Biochemical and Physiological Effects
N-(biphenyl-4-ylmethyl)glycine has been found to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. It also decreases the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(biphenyl-4-ylmethyl)glycine has also been found to reduce oxidative stress and lipid peroxidation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(biphenyl-4-ylmethyl)glycine in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using N-(biphenyl-4-ylmethyl)glycine is its limited solubility in water, which can make it difficult to administer in vivo. It is also important to note that more research is needed to fully understand the potential side effects of N-(biphenyl-4-ylmethyl)glycine.
Direcciones Futuras
There are several future directions for the research on N-(biphenyl-4-ylmethyl)glycine. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to investigate its efficacy and safety in animal models and human trials. Another area of interest is its potential as an analgesic and anti-inflammatory agent. More research is needed to understand its mechanism of action and optimize its dosage and administration. Overall, the potential applications of N-(biphenyl-4-ylmethyl)glycine in neuroscience and pharmacology make it an exciting area of research for the future.
Métodos De Síntesis
The synthesis of N-(biphenyl-4-ylmethyl)glycine involves the reaction of benzyl bromide with glycine in the presence of a base such as potassium carbonate. The reaction mixture is then refluxed in ethanol to yield N-(biphenyl-4-ylmethyl)glycine as a white solid. This method has been optimized to produce high yields of N-(biphenyl-4-ylmethyl)glycine with purity suitable for research purposes.
Aplicaciones Científicas De Investigación
N-(biphenyl-4-ylmethyl)glycine has been extensively studied for its potential applications in neuroscience and pharmacology. In neuroscience, it has been shown to have neuroprotective effects against oxidative stress and inflammation. It has also been found to enhance cognitive function and memory, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, N-(biphenyl-4-ylmethyl)glycine has been investigated for its analgesic and anti-inflammatory properties, with promising results.
Propiedades
IUPAC Name |
2-[(4-phenylphenyl)methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-15(18)11-16-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,16H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZQKRNNHNPJFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(biphenyl-4-ylmethyl)glycine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Chlorophenyl)methyl]-4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidine-1-carboxamide](/img/structure/B2635267.png)



![5-((4-Benzhydrylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2635276.png)
![ethyl 3-[5-(methoxycarbonyl)furan-2-yl]-7-{[5-(methoxycarbonyl)furan-2-yl]methoxy}-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2635278.png)



![4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2635284.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2635288.png)
![2-[1-(2-Methylpyrazole-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2635289.png)